molecular formula C8H10FNO B068521 2-Ethoxy-4-fluoroaniline CAS No. 178993-28-7

2-Ethoxy-4-fluoroaniline

Cat. No.: B068521
CAS No.: 178993-28-7
M. Wt: 155.17 g/mol
InChI Key: CNNNOMZFRQSTMF-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluoroaniline is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by ethoxy and fluoro groups at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-fluoroaniline typically involves the nucleophilic aromatic substitution of 2-fluoro-4-nitroaniline with ethanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The nitro group is then reduced to an amino group using a reducing agent like iron powder in acidic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reduction step can be carried out using catalytic hydrogenation to ensure a more efficient and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of this compound from 2-ethoxy-4-nitroaniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluoro groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-chloroaniline
  • 2-Ethoxy-4-bromoaniline
  • 2-Ethoxy-4-iodoaniline

Uniqueness

2-Ethoxy-4-fluoroaniline is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo counterparts. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

2-ethoxy-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNNOMZFRQSTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395700
Record name 2-ethoxy-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178993-28-7
Record name 2-ethoxy-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-4-fluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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